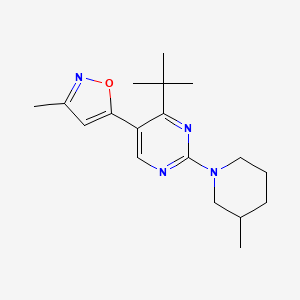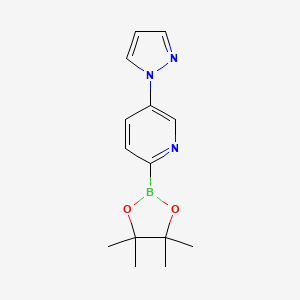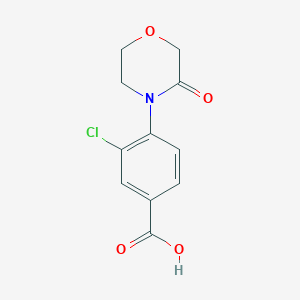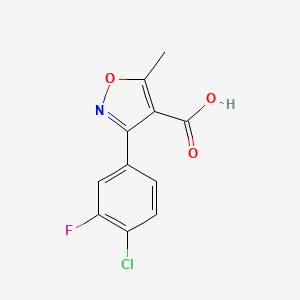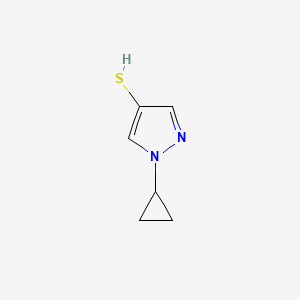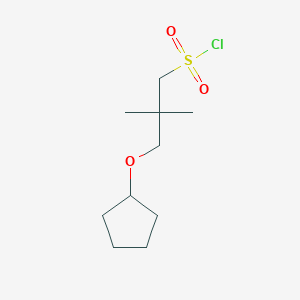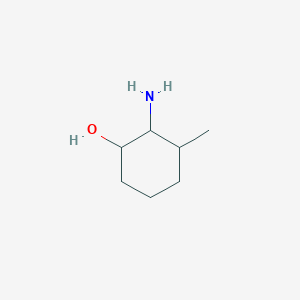
2-Amino-3-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylcyclohexan-1-ol is an organic compound with the molecular formula C7H15NO. It is a cyclohexanol derivative with an amino group at the second position and a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-3-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or nitrile intermediates. The process is optimized for high yield and purity, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions are carefully monitored to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as converting the amino group to an amine using hydrogen gas (H2) and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalysts
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Functionalized derivatives
Scientific Research Applications
2-Amino-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylcyclohexanol
- 3-Amino-3-methylcyclohexanol
- 2-Amino-4-methylcyclohexanol
Uniqueness
2-Amino-3-methylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the amino and methyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-amino-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5-3-2-4-6(9)7(5)8/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
SODIDXLDSFHMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)
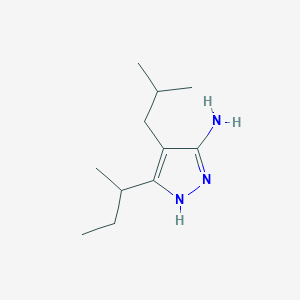
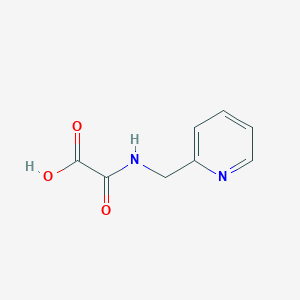

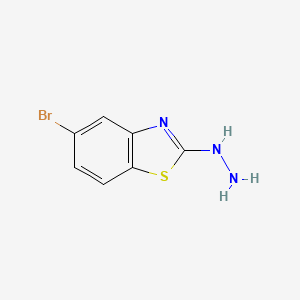
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)

